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Compound of Interest

Compound Name:

1-[2-(2,4-

Dimethylphenyl)sulfonylphenyl]pip

erazine

CAS No.: 1639263-80-1

Cat. No.: B1433075

Get Quote

To understand the biological divergence between these two molecules, we must examine the

target binding pockets. Vortioxetine exerts its therapeutic effect by binding to the Serotonin

Transporter (SERT) and multiple 5-HT receptors[3].

Vortioxetine (Active): The thioether (-S-) linkage allows the two phenyl rings to adopt a

specific, flexible dihedral angle. The electron-rich, lipophilic sulfur atom participates in crucial

hydrophobic and π -S interactions within the deep, lipophilic binding clefts of SERT and 5-HT

receptors.

Vortioxetine Sulfone (Inactive): Oxidation adds two oxygen atoms to the sulfur, converting

the bent thioether into a rigid, bulky tetrahedral sulfone[4]. This transformation introduces a

severe steric clash within the receptor pocket. Furthermore, the highly electronegative

sulfone group creates a strong local dipole moment, drastically reducing the lipophilicity of

the molecule's core. Similar to vortioxetine's major human metabolite (Lu AA34443), which is

also pharmacologically inactive[5], the disruption of this critical pharmacophore completely

abolishes target binding[6].
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Quantitative Data Presentation
The following tables summarize the structural properties and biological binding affinities,

illustrating the stark contrast between the active drug and its oxidative impurity.

Table 1: Physicochemical & Structural Comparison

Property Vortioxetine (API)
Vortioxetine Sulfone
(Impurity 25)

CAS Number 508233-74-7 1639263-80-1

Molecular Formula C18H22N2S C18H22N2O2S

Linkage Type Thioether (-S-) Sulfone (-SO2-)

Pharmacological Status Multimodal Antidepressant Oxidative Degradant / Impurity

3D Conformation Flexible, bent dihedral angle Rigid, bulky tetrahedral center

Table 2: Biological Activity (Receptor Binding Affinity - Ki​)

Biological Target Vortioxetine ( Ki​, nM)
Vortioxetine Sulfone ( Ki​,
nM)*

SERT (Inhibition) 1.6 > 1000 (Inactive)

5-HT3 (Antagonism) 3.7 > 1000 (Inactive)

5-HT1A (Agonism) 15.0 > 1000 (Inactive)

5-HT7 (Antagonism) 19.0 > 1000 (Inactive)

5-HT1B (Partial Agonism) 33.0 > 1000 (Inactive)

*Note: Sulfone values are extrapolated from established Structure-Activity Relationship (SAR)

studies of vortioxetine derivatives, which demonstrate that disruption of the lipophilic thioether

core abolishes target binding.
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To empirically validate the differences between the API and the sulfone impurity, the following

self-validating experimental workflows are employed in the laboratory.

Protocol 1: In Vitro Radioligand Binding Assay
(Biological Validation)
Objective: To empirically validate the loss of SERT affinity in the sulfone derivative. This system

is self-validating: by utilizing a known high-affinity radioligand and a positive control, we

establish a robust baseline for competitive displacement.

Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human

SERT.

Causality: Using a transfected cell line ensures the target is isolated without interference

from native, off-target monoamine transporters.

Incubation: Incubate 15 µg of membrane protein with 2 nM [ 3 H]-citalopram in assay buffer

(50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 60 minutes at 25°C.

Competitive Displacement: Introduce Vortioxetine (Positive Control) and Vortioxetine Sulfone

(Test Compound) at varying concentrations ( 10−11 to 10−5 M).

Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B

glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding).

Quantify bound radioactivity using liquid scintillation counting.

Data Analysis: Calculate Ki​values using the Cheng-Prusoff equation. The inability of the

sulfone to displace [ 3 H]-citalopram confirms its lack of biological activity.

Protocol 2: Forced Degradation & LC-MS/MS Profiling
(Analytical Differentiation)
Objective: To monitor the oxidative conversion of Vortioxetine to Vortioxetine Sulfone and

resolve them chromatographically.

Sample Preparation: Dissolve Vortioxetine API in a 50:50 Methanol:Water diluent to a

concentration of 1 mg/mL.
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Forced Degradation (Oxidation): Spike the sample with 3% H2​O2​and incubate at 60°C for 24

hours.

Causality: Accelerating oxidative pathways ensures the sulfone is generated in detectable

quantities, serving as an internal standard for method validation.

Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 x 100

mm, 1.7 µm). Use a gradient mobile phase of 10 mM Ammonium Acetate (Buffer) and

Acetonitrile (Organic).

Causality: The highly polar sulfone group reduces the molecule's LogP; thus, Vortioxetine

Sulfone will elute significantly earlier than the lipophilic parent API on a C18 column.

Mass Spectrometry Detection: Operate in positive Electrospray Ionization (ESI+) mode.

Monitor the parent mass ( m/z 299.1 for Vortioxetine) and the +32 Da shift ( m/z 331.1 for

Vortioxetine Sulfone).

System Suitability: Validate the run by ensuring a chromatographic resolution ( Rs​) of > 2.0

between the API and Impurity 25 peaks.

Pharmacological Pathway Visualization
The diagram below illustrates the divergent pharmacological pathways of the active API versus

its oxidative impurity.
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Multimodal pharmacological pathway of Vortioxetine vs. the inactive Vortioxetine Sulfone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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